MCTR3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

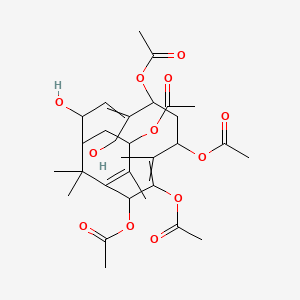

MCTR3 is synthesized from DHA, which is oxidized to maresin 1 (MaR1). MaR1 is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase, and finally to MCTR3 by dipeptidase .Molecular Structure Analysis

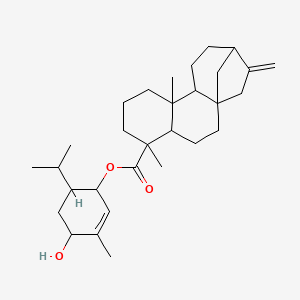

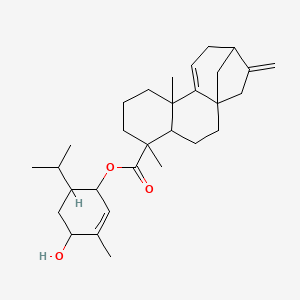

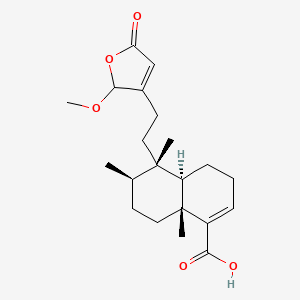

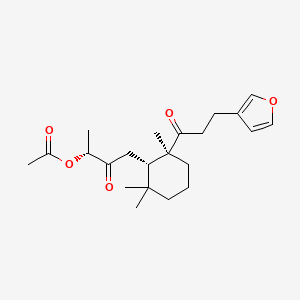

The formal name of MCTR3 is 13R- [ [ (2R)-2-amino-2-carboxyethyl]thio]-14S-hydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid. Its molecular formula is C25H37NO5S and it has a formula weight of 463.6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MCTR3 have been established using material prepared by total organic synthesis and mediators isolated from both mouse and human systems .Physical And Chemical Properties Analysis

MCTR3 is a potent cytokine of pro-resolving mediating maresin conjugates in tissue regeneration (MCTR), which reduces the inflammatory response and promotes the tissue regeneration .Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis Treatment

MCTR3 has been found to have a significant impact on rheumatoid arthritis (RA), a progressive degenerative disorder that leads to joint destruction . It has been observed that plasma MCTR3 concentrations were negatively correlated with joint disease activity and severity in RA patients . This suggests that MCTR3 could potentially be used in treating joint inflammation and promoting joint repair in RA patients .

Reprogramming of Arthritic Monocytes

MCTR3 has been shown to reprogram arthritic monocytes, conferring enduring joint protective properties . This reprogramming leads to the upregulation of Arginase-1 (Arg-1), which mediates the joint reparative and pro-resolving activities of these monocytes . This could potentially be used to develop new treatments for arthritis.

Tissue Protection

MCTR3 is part of a previously unappreciated family of pro-resolving mediators, the maresin conjugate in tissue regeneration (MCTR), that display both immunoregulatory and tissue-protective activities . This suggests that MCTR3 could potentially be used in treatments aimed at protecting tissues from damage.

Anti-Inflammatory Activity

MCTR3 has been found to display anti-arthritic activity in inflammatory arthritis . This suggests that MCTR3 could potentially be used in treatments aimed at reducing inflammation in arthritis.

Potential Use in Lung Treatments

There is ongoing research to investigate whether MCTR3 can decrease the production of pro-inflammatory mediators in primary human lung fibroblasts (HLFs) when given as a treatment after inflammatory stimuli . This suggests that MCTR3 could potentially be used in treatments aimed at reducing lung inflammation.

Zukünftige Richtungen

Eigenschaften

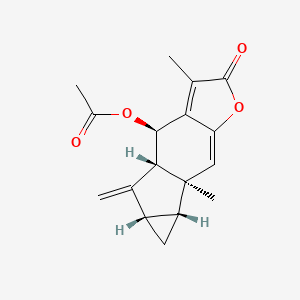

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound MCTR3 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "3,4-dimethoxybenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium ethoxide to form ethyl 2-cyano-3-oxobutanoate.", "Step 2: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.", "Step 3: 3,4-dimethoxybenzaldehyde is reacted with ethyl 2-cyano-3-oxobutanoate in the presence of sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate.", "Step 4: 4-methoxyphenylacetyl chloride is reacted with sodium bicarbonate to form 4-methoxyphenylacetic acid.", "Step 5: 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate is reacted with 4-methoxyphenylacetic acid in the presence of hydrochloric acid to form MCTR3.", "Step 6: MCTR3 is purified by treating with methyl iodide and palladium on carbon." ] } | |

CAS-Nummer |

1784701-63-8 |

Produktname |

MCTR3 |

Molekularformel |

C25H37NO5S |

Molekulargewicht |

463.6 |

InChI |

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1 |

InChI-Schlüssel |

GIIVKOKEBBFSDI-FTVGPXKWSA-N |

SMILES |

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O |

Synonyme |

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.